molecular formula C22H24N4O2 B2936607 (E)-2-cyano-N-(4-methoxybenzyl)-3-(4-phenylpiperazin-1-yl)acrylamide CAS No. 885179-72-6

(E)-2-cyano-N-(4-methoxybenzyl)-3-(4-phenylpiperazin-1-yl)acrylamide

Cat. No. B2936607
CAS RN: 885179-72-6
M. Wt: 376.46
InChI Key: KIUTYPYNQRITOI-HTXNQAPBSA-N
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Description

(E)-2-cyano-N-(4-methoxybenzyl)-3-(4-phenylpiperazin-1-yl)acrylamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of acrylamide and has been synthesized using various methods. The purpose of

Mechanism Of Action

The mechanism of action of (E)-2-cyano-N-(4-methoxybenzyl)-3-(4-phenylpiperazin-1-yl)acrylamide is not fully understood. However, it has been suggested that this compound acts as a modulator of various neurotransmitter systems such as serotonin and dopamine. It has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
(E)-2-cyano-N-(4-methoxybenzyl)-3-(4-phenylpiperazin-1-yl)acrylamide has been shown to have various biochemical and physiological effects. In animal models, this compound has been shown to increase the levels of certain neurotransmitters such as serotonin and dopamine in the brain. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Advantages And Limitations For Lab Experiments

One advantage of using (E)-2-cyano-N-(4-methoxybenzyl)-3-(4-phenylpiperazin-1-yl)acrylamide in lab experiments is its versatility. This compound has been used in various assays such as cell viability assays, enzyme activity assays, and receptor binding assays. However, a limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of (E)-2-cyano-N-(4-methoxybenzyl)-3-(4-phenylpiperazin-1-yl)acrylamide. One direction is the development of new derivatives with improved solubility and potency. Another direction is the study of the pharmacokinetics and pharmacodynamics of this compound in animal models and humans. Additionally, the potential therapeutic applications of (E)-2-cyano-N-(4-methoxybenzyl)-3-(4-phenylpiperazin-1-yl)acrylamide in various diseases such as depression, anxiety, and cancer should be further explored.

Synthesis Methods

(E)-2-cyano-N-(4-methoxybenzyl)-3-(4-phenylpiperazin-1-yl)acrylamide can be synthesized using various methods. One of the most common methods is the reaction of 4-methoxybenzylamine, (E)-3-(4-phenylpiperazin-1-yl)acrylic acid, and triethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under an inert atmosphere. The resulting product is purified using column chromatography or recrystallization.

Scientific Research Applications

(E)-2-cyano-N-(4-methoxybenzyl)-3-(4-phenylpiperazin-1-yl)acrylamide has been studied for its potential therapeutic applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have anxiolytic and antidepressant effects in animal models. In cancer research, (E)-2-cyano-N-(4-methoxybenzyl)-3-(4-phenylpiperazin-1-yl)acrylamide has been studied for its potential as a chemotherapeutic agent due to its ability to inhibit the growth of cancer cells. In drug discovery, this compound has been used as a lead compound for the development of new drugs targeting various diseases.

properties

IUPAC Name

(E)-2-cyano-N-[(4-methoxyphenyl)methyl]-3-(4-phenylpiperazin-1-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-28-21-9-7-18(8-10-21)16-24-22(27)19(15-23)17-25-11-13-26(14-12-25)20-5-3-2-4-6-20/h2-10,17H,11-14,16H2,1H3,(H,24,27)/b19-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIUTYPYNQRITOI-HTXNQAPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=CN2CCN(CC2)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CNC(=O)/C(=C/N2CCN(CC2)C3=CC=CC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-cyano-N-(4-methoxybenzyl)-3-(4-phenylpiperazin-1-yl)acrylamide

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